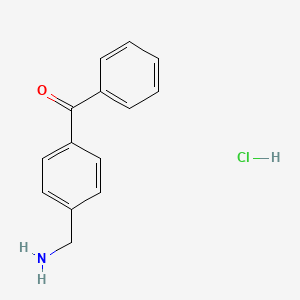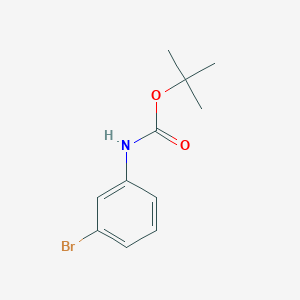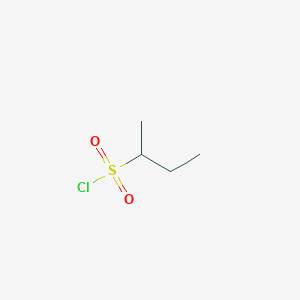
(4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the use of various spectroscopic techniques for characterization, including UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry . The synthesis process is not detailed in the abstracts, but it can be inferred that it involves complex organic synthesis techniques to introduce the appropriate functional groups onto the aromatic rings.
Molecular Structure Analysis
Density functional theory (DFT) calculations are employed to optimize the structure and interpret the vibrational spectra of the synthesized compounds . The equilibrium geometry, bonding features, and harmonic vibrational wave numbers are investigated using DFT, which provides insights into the electronic structure and stability of the molecules. The substitution of different groups on the aromatic ring leads to structural changes that are analyzed in the context of their electronic effects.
Chemical Reactions Analysis
The abstracts do not provide specific details on the chemical reactions that these compounds undergo. However, the molecular docking study mentioned in Abstract 1 suggests that the synthesized compounds can interact with biological targets, indicating that they may participate in biochemical reactions within a biological context . The interaction with the ATP-binding pocket of the transforming growth factor-beta type I receptor kinase domain, as mentioned in Abstract 2, is an example of such a reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are inferred from the spectroscopic data and DFT calculations. The HOMO-LUMO energy gap discussed in Abstract 1 provides information about the thermodynamic stability and reactivity of the compounds . The Mülliken population analysis on atomic charges gives further details on the distribution of electron density within the molecules. The biological data from Abstract 2 suggests that the synthesized compounds have selective inhibitory activity against a specific kinase, which is a significant chemical property related to their function as potential therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Novel synthesis and characterization techniques have been developed for compounds related to (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride. These methods involve the use of various spectroscopic techniques and density functional theory (DFT) calculations to understand the properties of these compounds (Enbaraj et al., 2021).
Structural Studies
- Structural studies, such as X-ray diffraction, have been conducted on similar benzophenone derivatives. These studies help in understanding the molecular arrangement and properties of such compounds, which can be crucial in their application in scientific research (Zabiulla et al., 2016).
Structure-Activity Relationship
- Aminobenzophenones, closely related to (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride, have been studied for their anti-inflammatory properties. Understanding the structure-activity relationship of these compounds can lead to the development of new therapeutic agents (Ottosen et al., 2003).
Molecular Docking Studies
- Molecular docking studies have been performed on similar compounds to understand their potential antibacterial activity. Such studies can provide insights into the development of new antibacterial agents (Shahana & Yardily, 2020).
Biological Activities
- Some derivatives of methanone compounds have shown promising biological activities, such as herbicidal and insecticidal properties. These findings are valuable for the development of new agricultural chemicals (Wang et al., 2015).
Corrosion Inhibition
- Methanone derivatives have been studied for their corrosion inhibition properties, particularly in protecting mild steel in acidic environments. These compounds can be significant in industrial applications to prevent corrosion (Fergachi et al., 2018).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338 , which suggest avoiding breathing dust, fumes, gas, mist, vapors, or spray, and if in eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
[4-(aminomethyl)phenyl]-phenylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO.ClH/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12;/h1-9H,10,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBRWBLKNAXUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375442 | |
| Record name | 4-benzoylbenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride | |
CAS RN |
24095-40-7 | |
| Record name | 4-benzoylbenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)




![6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1271407.png)
![4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1271408.png)
